4-Methoxyphenoxyacetonitrile

Übersicht

Beschreibung

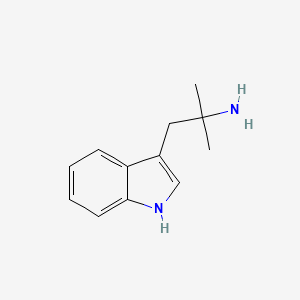

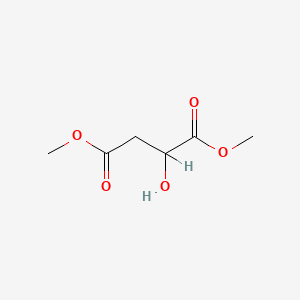

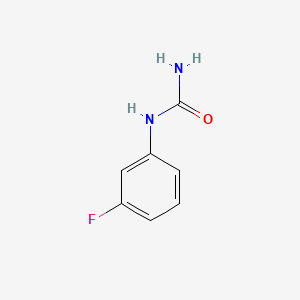

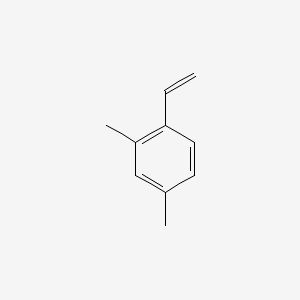

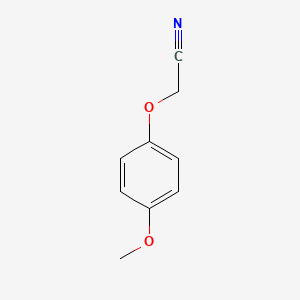

4-Methoxyphenoxyacetonitrile is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. The compound is related to the family of acetonitriles and is characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to an acetonitrile group.

Synthesis Analysis

The synthesis of related compounds, such as hydroxy- and methoxyindoles, has been achieved through the cyanoalkylation of O-protected nitrophenols by vicarious nucleophilic substitution of hydrogen, followed by catalytic hydrogenation of the resulting nitroaryl acetonitriles . This method provides a general approach to synthesizing various substituted phenylacetonitriles, which could potentially be adapted for the synthesis of 4-methoxyphenoxyacetonitrile.

Molecular Structure Analysis

A theoretical investigation into the structure of oligomeric 4-(methoxyphenyl)acetonitrile (OMPA) has been conducted, providing insights into the optoelectronic properties of the molecule . The study used experimental data, such as 13C NMR, to propose a possible structure for the oligomer, which was then validated against various measured properties, including infrared (IR), ultraviolet-visible (UV-vis), and photoluminescence (PL) spectra.

Chemical Reactions Analysis

The reduction of 4-methoxybenzenediazonium ion in aqueous acetonitrile has been studied, revealing a complex reaction mechanism involving the formation of an adduct with hydrogenphosphate dianion, followed by reduction by Cu(I) . This study provides insight into the reactivity of methoxy-substituted phenyl rings in the presence of acetonitrile and could inform reactions involving 4-methoxyphenoxyacetonitrile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-methoxyphenoxyacetonitrile are not directly reported in the provided papers, the studies on related compounds offer some context. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin has been optimized, indicating the importance of reaction conditions such as temperature and reagent choice on the yield and purity of such compounds . These findings could be relevant when considering the synthesis and handling of 4-methoxyphenoxyacetonitrile.

Wissenschaftliche Forschungsanwendungen

Thermochemical and Quantum-Chemical Studies

4-Methoxyphenols, which include 4-methoxyphenoxyacetonitrile, have been a subject of extensive study due to their role as structural fragments in antioxidants and biologically active molecules. These compounds can form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, including standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, provide insights into their properties. Quantum-chemical studies using methods like DFT and MP2 contribute to understanding the substituent effects and hydrogen bonding in these compounds (Varfolomeev et al., 2010).

Sonochemistry and Non-Radical Reactions

Research into the kinetics of non-radical reactions, such as the hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation, reveals the effects of sonication on chemical reactions. This research can lead to a deeper understanding of sonochemistry and its potential applications beyond cavitation effects in chemical reactions (Tuulmets et al., 2014).

Photobehavior and Triplet States Studies

Studies on the excited triplet states of 4-methoxybenzophenone, a derivative of 4-methoxyphenol, in different solvents have been conducted. These studies involve investigating hydrogen abstraction and the effects of solvent on the photophysical properties of these compounds. This research is crucial for understanding the photobehavior of these compounds, which has implications in fields like photochemistry (Jornet et al., 2011).

Synthesis of Hydroxy- and Methoxyindoles

The synthesis of hydroxy- and methoxyindoles via cyanoalkylation of O-protected nitrophenols, followed by catalytic hydrogenation of the acetonitriles obtained, highlights the versatility of 4-methoxyphenoxyacetonitrile in organic synthesis. This research provides pathways for the synthesis of valuable chemical intermediates (Ma̧kosza et al., 1988).

Environmental Studies and Sensor Development

4-Methoxyphenoxyacetonitrile and its derivatives have been used in environmental studies and sensor development. For example, research on the development of chemical sensors using CeO2–ZrO2 nanocomposites for detecting 4-methoxyphenol highlights the environmental applications of these compounds (Rahman et al., 2020).

Safety And Hazards

4-Methoxyphenoxyacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment including eyeshields, faceshields, and gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenoxyacetonitrile | |

CAS RN |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.